molecular formula C14H9ClF3NO2 B1680419 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 177530-93-7

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Número de catálogo B1680419
Número CAS: 177530-93-7
Peso molecular: 315.67 g/mol
Clave InChI: XPOQHMRABVBWPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac-Efavirenz is a non stereospecific structure of Efavirenz.

Aplicaciones Científicas De Investigación

Quantum Chemical Studies

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one has been extensively studied in quantum chemical contexts. Researchers have used methods like Raman spectroscopy and quantum chemistry to investigate its structural and spectral characteristics. Studies have included calculations of optimized geometries, electronic charge distribution, dipole moments, and electrostatic potential surfaces (Mishra et al., 2010). These studies are fundamental for understanding the physical and chemical properties of the molecule in various applications.

Solubility and pH Behavior

Understanding the solubility and pH-solubility behavior of this compound is crucial for its application in pharmaceuticals. Research has shown that its aqueous solubility increases dramatically at pH levels above 10, indicative of the transition from a neutral to a charged species. This change in solubility is attributed to the ionization of the proton on the carbamate functionality (Rabel et al., 1996).

Metabolic Processing

Studies on the metabolism of this compound, particularly its interactions with cytochrome P450 2B6 (CYP2B6), have been conducted. Research into how alterations in the molecular structure, such as changes in the oxazinone ring, affect its metabolism can provide insights into the development of more efficient drugs (Cox & Bumpus, 2016).

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with specific receptors. Such studies have been conducted to estimate binding sites with receptors, providing valuable information for drug development and understanding the mechanism of action of drugs based on this compound (Tiwari et al., 2021).

Synthesis and Characterization

Research on the synthesis of new derivatives and forms of this compound has been an active area of study. This includes the synthesis of solvatomorphs and understanding their stability and structural characteristics, which are crucial for pharmaceutical formulation (Marques et al., 2017).

Propiedades

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861416
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

CAS RN

177530-93-7
Record name Rac-Efavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 3
Reactant of Route 3
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 4
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 5
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 6
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Citations

For This Compound
33
Citations
K Pathy - SF J Pub Health, 2019 - researchgate.net
Human Immunodeficiency Virus type-1 (HIV-1) is the causative agent for the transmission and development of the Acquired Immuno Deficiency S (AIDS). Efavirenz (II) a potent NNRTI, …
Number of citations: 0 www.researchgate.net
OS Pedersen, EB Pedersen - Synthesis, 2000 - thieme-connect.com
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are of increasing importance in the treatment of HIV-1 infected persons. In this review the focus is on the syntheses of the …
Number of citations: 79 www.thieme-connect.com
N Jaishetty, K Palanisamy, A Maruthapillai… - Scientia …, 2016 - mdpi.com
Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV). (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-…
Number of citations: 13 www.mdpi.com
GA Freeman, CW Andrews, AL Hopkins… - Journal of medicinal …, 2004 - ACS Publications
HIV-1 nonnucleoside reverse transcriptase inhibitors (NNRTIs) are part of the combination therapy currently used to treat HIV infection. The features of a new NNRTI drug for HIV …
Number of citations: 101 pubs.acs.org
SG Harjivan, R Wanke, JLF da Silva… - European journal of …, 2014 - Elsevier
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor administered as first line treatment against HIV-1. The major drawbacks of EFV therapy are neurotoxicity and …
Number of citations: 17 www.sciencedirect.com
V Sunjic, MJ Parnham, V Šunjić… - Signposts to Chiral Drugs …, 2011 - Springer
Biological target: Efavirenz is a non-nucleoside analogue, direct inhibitor of reverse transcriptase (RT) and thus blocks the transcription of human immunodeficiency virus-1 (HIV-1) viral …
Number of citations: 0 link.springer.com
B Dogan-Topal, SA Ozkan, B Uslu - Chromatographia, 2007 - Springer
A rapid, sensitive, and specific reverse phase high performance liquid chromatography with diode array detection procedure for the simultaneous determination of abacavir, efavirenz …
Number of citations: 16 link.springer.com
S Hunter, T Sutinen, SF Parker… - The Journal of …, 2013 - ACS Publications
We have performed simulations utilizing the dispersion-corrected density functional theory method (DFT-D) as parametrized by Grimme on selected polymorphs of RDX (…
Number of citations: 57 pubs.acs.org
G Maga, D Ubiali, R Salvetti… - Antimicrobial agents …, 2000 - Am Soc Microbiol
Accumulating data have brought the nonnucleoside reverse transcriptase (RT) inhibitors (NNRTIs) into the forefront of antiretroviral therapy. Among the emerging compounds in this …
Number of citations: 66 journals.asm.org
TG Villa, L Feijoo-Siota, JLR Rama… - Biochemical Pharmacology, 2017 - Elsevier
Antivirals are compounds used since the 1960s that can interfere with viral development. Some of these antivirals can be isolated from a variety of sources, such as animals, plants, …
Number of citations: 46 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.